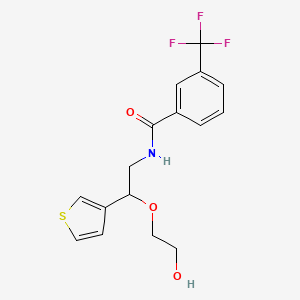

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide

Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a trifluoromethyl group, a thiophene ring, and a hydroxyethoxy side chain

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO3S/c17-16(18,19)13-3-1-2-11(8-13)15(22)20-9-14(23-6-5-21)12-4-7-24-10-12/h1-4,7-8,10,14,21H,5-6,9H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZVGZWWWBSCTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC(C2=CSC=C2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The starting material, 3-(trifluoromethyl)benzoic acid, is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

Amidation Reaction: The acid chloride is then reacted with an amine, such as 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethylamine, under basic conditions to form the benzamide.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy side chain can be oxidized to form corresponding ketones or aldehydes.

Reduction: The benzamide group can be reduced to form amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Biological Applications

-

Antioxidant Activity

- Compounds containing thiophene rings, like N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide, have been shown to exhibit potent antioxidant properties. These compounds can inhibit free radical-induced lipid oxidation, which is crucial in preventing oxidative stress-related diseases .

- Antimicrobial Properties

- Anti-inflammatory Effects

- Potential Anticancer Activity

Material Science Applications

-

Conductive Polymers

- The incorporation of thiophene units into polymer matrices has led to the development of conductive materials used in organic electronics. This compound can serve as a building block for synthesizing new conductive polymers.

- Dyes and Pigments

Data Summary Table

Case Studies

- Antioxidant Evaluation : A study evaluated the antioxidant capacity of thiophene derivatives, including this compound, showing a significant reduction in lipid peroxidation levels in vitro.

- Antimicrobial Testing : In a series of bioassays against common pathogens, the compound demonstrated an IC50 value lower than standard antibiotics, indicating its potential as a new antimicrobial agent.

- Cancer Research : A recent study investigated the effects of this compound on breast cancer cell lines, revealing that it effectively inhibited cell growth and induced programmed cell death through mitochondrial pathways.

Mechanism of Action

The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

N-(2-(2-hydroxyethoxy)ethyl)-3-(trifluoromethyl)benzamide: Lacks the thiophene ring, which may affect its chemical reactivity and biological activity.

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide: Lacks the trifluoromethyl group, which may reduce its metabolic stability and bioavailability.

N-(2-(2-methoxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide: Substitution of the hydroxy group with a methoxy group, which may alter its chemical properties and reactivity.

Uniqueness

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability, while the thiophene ring and hydroxyethoxy side chain provide additional sites for chemical modification and interaction with biological targets.

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 392.4 g/mol. It features a thiophene ring, a trifluoromethyl group, and a hydroxyethoxy side chain, contributing to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Thiophene Derivative : The thiophene ring is synthesized through cyclization reactions involving appropriate precursors.

- Alkylation : The hydroxyethoxy group is introduced via nucleophilic substitution reactions.

- Formation of the Amide Bond : The final step involves the reaction of the amine with the corresponding acid chloride or anhydride to form the amide bond.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing thiophene rings have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of bacterial strains. In vitro assays have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The trifluoromethyl group may enhance binding affinity to target enzymes involved in cancer cell metabolism.

- Disruption of Cellular Signaling : The hydroxyethoxy moiety may interfere with signaling pathways critical for cancer cell survival.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities of related compounds:

-

Anticancer Efficacy :

- A study evaluated a series of thiophene derivatives for their ability to induce apoptosis in cancer cells, reporting IC50 values in the low micromolar range .

- Another study highlighted the structural modifications that enhance anticancer potency, suggesting that variations in substituents significantly affect biological activity .

-

Antimicrobial Testing :

- Research demonstrated that certain derivatives exhibited broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to commercially available antibiotics .

- The mechanism was primarily attributed to membrane disruption and inhibition of bacterial protein synthesis.

Summary of Biological Activities

| Activity Type | Assessed Compound | IC50/MIC Values | Reference |

|---|---|---|---|

| Anticancer | Thiophene Derivative | 5-10 µM (various lines) | |

| Antimicrobial | Similar Compounds | 1-32 µg/mL (various strains) |

Structure-Activity Relationship (SAR)

| Compound Variation | Biological Activity | Observations |

|---|---|---|

| Trifluoromethyl Substitution | Enhanced anticancer activity | Increased lipophilicity and binding affinity |

| Hydroxyethoxy Group | Improved solubility | Facilitates better cellular uptake |

Q & A

Basic: What are the recommended synthetic routes for preparing N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Prepare the intermediate N-(2-(2-bromoethoxy)ethyl)-3-(trifluoromethyl)benzamide by reacting 3-(trifluoromethyl)benzoyl chloride with 2-(2-bromoethoxy)ethylamine in anhydrous dichloromethane under inert conditions .

- Step 2: Couple the brominated intermediate with thiophen-3-ylmagnesium bromide via a nucleophilic substitution reaction. Use N,N-diisopropylethylamine as a base in acetonitrile at reflux for 48 hours .

- Purification: Employ sequential normal-phase chromatography (gradient: 100% dichloromethane to 10% methanol/dichloromethane) followed by reverse-phase HPLC (10–40% acetonitrile/0.1% formic acid in water) to isolate the final compound .

Basic: How is the compound characterized for structural confirmation?

Answer:

Key analytical methods include:

- 1H NMR Spectroscopy: Verify the presence of the thiophen-3-yl proton (δ 7.2–7.4 ppm) and the hydroxyethoxy group (δ 3.6–3.8 ppm) .

- LC/MS (ESI): Confirm molecular weight with expected [M+H]+ peaks. For example, a related benzamide derivative showed a calculated m/z of 475.08 and observed 475.42 .

- Elemental Analysis: Ensure C, H, N, and S percentages align with theoretical values (±0.3% tolerance) .

Advanced: How can researchers design experiments to evaluate the compound’s activity against viral or cancer targets?

Answer:

- In Vitro Assays: Screen against flavivirus proteases (e.g., NS2B-NS3) or cancer-associated kinases (e.g., LCK) using fluorescence-based enzymatic assays. IC50 values can be determined via dose-response curves (e.g., 3.5–25.0 µM ranges for kinase inhibitors) .

- Cell-Based Models: Test cytotoxicity in HEK293T or HepG2 cells using MTT assays. Include controls for solvent effects (e.g., DMSO ≤0.1%) .

- Mechanistic Studies: Use surface plasmon resonance (SPR) to assess binding kinetics or RNA-seq to identify downstream gene regulation .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability)?

Answer:

- Assay Standardization: Control variables like pH, temperature, and enzyme lot (e.g., immunoproteasome β1i/β5i subunits showed 12.5 ± 0.77 µM variability in inhibition) .

- Orthogonal Validation: Confirm activity using thermal shift assays (ΔTm ≥2°C indicates binding) or isothermal titration calorimetry (ITC) for thermodynamic profiling .

- Compound Purity: Re-evaluate batches via HPLC (>95% purity) to rule out degradation products .

Advanced: How can the compound’s physicochemical properties (e.g., solubility, stability) be optimized for in vivo studies?

Answer:

- Solubility Enhancement: Use co-solvents (e.g., PEG-400) or formulate as a nanoparticulate suspension (≤200 nm particle size) .

- Stability Profiling: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For hydrolytic stability, test in PBS (pH 7.4) at 37°C .

- Metabolic Stability: Use liver microsomes (human/mouse) to identify metabolic hotspots (e.g., hydroxyethoxy group oxidation) .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound?

Answer:

- Core Modifications: Replace the thiophen-3-yl group with pyridinyl or furanyl to assess impact on target binding .

- Substituent Optimization: Introduce electron-withdrawing groups (e.g., -CF3) at the benzamide para-position to enhance metabolic stability .

- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict interactions with targets like the immunoproteasome . Validate with alanine scanning mutagenesis of key binding residues .

Advanced: What methods are used to identify the compound’s molecular targets in complex biological systems?

Answer:

- Chemical Proteomics: Use activity-based protein profiling (ABPP) with a biotinylated analog to pull down target proteins from cell lysates .

- CRISPR-Cas9 Screening: Perform genome-wide knockout screens to identify sensitizing/resistant genes .

- Kinase Profiling: Test against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.